(Z)-3-anilino-2-(4-methylphenyl)sulfonyl-3-sulfanylprop-2-enenitrile
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Overview
Description
Scientific Research Applications
E/Z Photoisomerization
The compound (Z)-3-anilino-2-(4-methylphenyl)sulfonyl-3-sulfanylprop-2-enenitrile is related to research on E/Z photoisomerization. The E/Z photoisomerization of similar compounds, such as 3-phenyl-3-(N-substituted amino)-and 3-phenyl-3-(N,N-disubstituted amino)-prop-2-enenitriles, was studied using u.v. and 13C n.m.r. spectroscopy. This research provides insights into the reaction mechanism, which involves the singlet state and bypasses the triplet state, indicating potential applications in photochemical processes and materials science (Chiacchio, Musumarra, & Purrello, 1988).
Electrochemical Synthesis and Characterization
Electrochemical methods have been used to synthesize and characterize zinc(II) complexes with ligands containing the sulfonyl group, similar to this compound. These complexes were synthesized by reacting substituted 2-(2-aminophenyl)oxazolines and p-toluensulfonyl chloride. The characterization of these complexes, including their structural analysis, suggests potential applications in coordination chemistry and material sciences (Castro et al., 2002).
Synthesis and Chemical Characterization
The compound is related to research involving the synthesis of derivatives containing the sulfonyl group and their chemical characterization. For instance, the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones via sulfur dioxide insertion using anilines as the aryl source was developed. This one-pot reaction demonstrates the potential for synthesizing a variety of sulfonylated compounds, which could be significant in the development of new materials or pharmaceuticals (Liu, Zheng, & Wu, 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(Z)-3-anilino-2-(4-methylphenyl)sulfonyl-3-sulfanylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-12-7-9-14(10-8-12)22(19,20)15(11-17)16(21)18-13-5-3-2-4-6-13/h2-10,18,21H,1H3/b16-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJSCVNDACPPNG-NXVVXOECSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=C(NC2=CC=CC=C2)S)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C(/NC2=CC=CC=C2)\S)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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